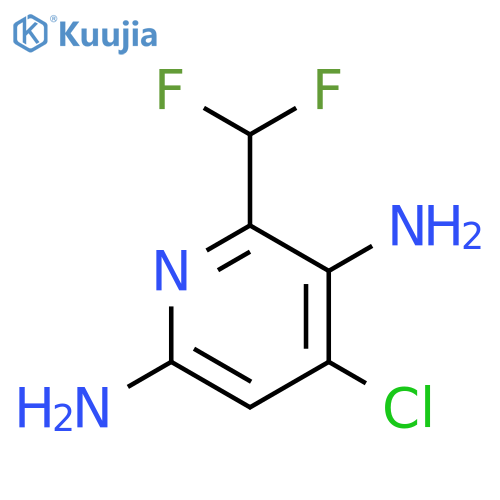Cas no 1804718-35-1 (4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine)

1804718-35-1 structure
商品名:4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine
CAS番号:1804718-35-1
MF:C6H6ClF2N3
メガワット:193.581746578217
CID:4926392
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine
-
- インチ: 1S/C6H6ClF2N3/c7-2-1-3(10)12-5(4(2)11)6(8)9/h1,6H,11H2,(H2,10,12)
- InChIKey: JDARWKLMHIGIQI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N)N=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 64.9
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024613-1g |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 1g |
$1,747.20 | 2022-04-01 | |
| Alichem | A023024613-500mg |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 500mg |
$940.80 | 2022-04-01 | |
| Alichem | A023024613-250mg |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 250mg |
$659.60 | 2022-04-01 |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
1804718-35-1 (4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine) 関連製品
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
